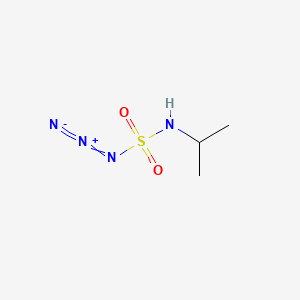

Sulfamoyl azide, isopropyl-

Description

Sulfamoyl azides are a class of organosulfur compounds characterized by a sulfonamide group (-SO₂NH-) linked to an azide (-N₃) moiety. The isopropyl derivative, Sulfamoyl azide, isopropyl-, has the general structure R-SO₂-NH-N₃, where R is an isopropyl group.

Key hypothetical features of Sulfamoyl azide, isopropyl- include:

- Molecular formula: C₃H₈N₄O₂S (same as propyl isomer but with branched alkyl chain).

- SMILES: CC(C)NS(=O)(=O)N=[N+]=[N-].

- Reactivity: The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the sulfonamide moiety may confer stability or biological activity.

Properties

CAS No. |

33581-90-7 |

|---|---|

Molecular Formula |

C3H8N4O2S |

Molecular Weight |

164.19 g/mol |

IUPAC Name |

2-(azidosulfonylamino)propane |

InChI |

InChI=1S/C3H8N4O2S/c1-3(2)5-10(8,9)7-6-4/h3,5H,1-2H3 |

InChI Key |

ONYIKXIYAOVHFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfamoyl Azide, Propyl- (CID 214663)

Structural and Chemical Data :

| Property | Sulfamoyl Azide, Propyl- | Sulfamoyl Azide, Isopropyl- (Hypothetical) |

|---|---|---|

| Molecular Formula | C₃H₈N₄O₂S | C₃H₈N₄O₂S |

| SMILES | CCCNS(=O)(=O)N=[N+]=[N-] | CC(C)NS(=O)(=O)N=[N+]=[N-] |

| Molecular Weight (g/mol) | 188.19 | 188.19 |

| Boiling/Melting Points | Not reported | Predicted lower mp due to branching |

| Reactivity | Azide-mediated cycloaddition | Similar reactivity, possible steric effects |

Key Differences :

- Physical Properties : Isopropyl derivatives often exhibit lower melting points and altered solubility profiles due to reduced molecular symmetry.

Other Sulfonamide Derivatives ()

Compounds such as C F5 , C F6 , and C F7 from Journal of Engineering and Applied Sciences (2019) feature sulfonamide cores but differ in substituents and functional groups :

| Compound | Key Structural Features | Potential Applications/Reactivity |

|---|---|---|

| C F5 | Sodium acetyl group, dioxoisoindoline | Likely bioactive (e.g., enzyme inhibition) |

| C F6 | Pyridinyl-sulfamoyl group | Metal coordination or pharmaceutical use |

| C F7 | Pyrimidinyl-sulfamoyl group | DNA-targeting or antimicrobial activity |

Comparison with Sulfamoyl Azides :

- Functional Groups : Unlike sulfamoyl azides, these compounds lack the reactive azide moiety, instead incorporating aromatic heterocycles (pyridine, pyrimidine) or acetyl groups.

- Reactivity : Sulfamoyl azides are more suited for click chemistry, while C F5–F7 may prioritize biological interactions.

Q & A

Q. What are the recommended protocols for synthesizing isopropyl sulfamoyl azide, and how can purity be optimized during preparation?

- Methodological Answer : Synthesis typically involves reacting isopropylamine with sulfamoyl chloride under controlled anhydrous conditions, followed by azide introduction via diazotization. Key steps include:

- Maintaining low temperatures (0–5°C) during sulfamoylation to prevent side reactions .

- Using stoichiometric NaN₃ in DMF for azide formation, with inert gas purging to avoid explosive intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >95% purity. Report retention times, integration ratios, and spectral peaks .

Q. How should researchers characterize the structural and thermodynamic properties of isopropyl sulfamoyl azide?

- Methodological Answer :

- Structural Analysis : Use FT-IR to identify functional groups (e.g., N–H stretch at ~3350 cm⁻¹, S=O asymmetric stretch at ~1350 cm⁻¹) and X-ray crystallography for 3D conformation .

- Thermodynamics : Perform DSC/TGA to determine melting point, decomposition temperature, and thermal stability. Report heating rates (e.g., 10°C/min under N₂) and replicate trials (n ≥ 3) .

Q. What safety protocols are critical when handling isopropyl sulfamoyl azide in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use explosion-resistant fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, face shields).

- Storage : Keep in amber glass vials at –20°C, away from light and reducing agents. Document Material Safety Data Sheets (MSDS) for shock sensitivity and incompatibility with heavy metals .

Advanced Research Questions

Q. How can conflicting data on the reactivity of isopropyl sulfamoyl azide in nucleophilic substitutions be resolved?

- Methodological Answer :

- Contradiction Analysis : Compare reaction conditions (solvent polarity, temperature, catalyst) across studies. For example, polar aprotic solvents (e.g., DMSO) may enhance SN2 pathways vs. nonpolar solvents favoring elimination.

- Statistical Validation : Apply ANOVA to assess variability in yield (%) or rate constants (k) between protocols. Highlight outliers using Grubbs’ test and replicate under standardized conditions .

Q. What experimental designs are optimal for studying the hydrolytic stability of isopropyl sulfamoyl azide under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS/MS. Use pseudo-first-order kinetics to calculate half-life (t₁/₂).

- Control Variables : Include buffers with varying ionic strength (0.1–1.0 M) and metal ions (e.g., Zn²⁺, Fe³⁺) to mimic biological environments. Report degradation products (e.g., NH₃, SO₂) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of isopropyl sulfamoyl azide for catalyst design?

- Methodological Answer :

- Modeling Workflow : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilicity indices.

- Validation : Correlate computed bond dissociation energies (BDE) with experimental DSC data. Use Gaussian or ORCA software, and archive input/output files for reproducibility .

Data Presentation and Reproducibility

Q. What standards ensure transparent reporting of spectroscopic and chromatographic data for this compound?

- Methodological Answer :

- Spectra : Annotate NMR/IR peaks with δ/ppm values and assign all signals (e.g., quartets for isopropyl CH₃ groups). Provide raw data in supplementary materials.

- Chromatograms : Include retention times, column specifications, and calibration curves. For LC-MS, specify ionization mode (ESI/APCI) and mass accuracy (ppm error) .

Q. How should researchers address discrepancies in reported synthetic yields across literature sources?

- Methodological Answer :

- Critical Review : Tabulate yields (%) alongside variables (catalyst loading, reaction time) from ≥5 studies. Use meta-analysis to identify trends (e.g., higher yields with Pd/C vs. Raney Ni).

- Replication Protocol : Publish step-by-step methods with failure analysis (e.g., azide decomposition at >70°C) to guide troubleshooting .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.